Benzyldiethylphosphine oxide
Description
Benzyldiethylphosphine oxide is a phosphine oxide derivative characterized by a benzyl group and two ethyl substituents attached to a central phosphorus atom. Such compounds are pivotal in asymmetric catalysis and coordination chemistry due to their electron-donating properties and stereochemical versatility. The benzyl group enhances solubility in organic solvents, while ethyl substituents modulate steric effects, influencing reactivity in ligand-metal complexes .
Properties
Molecular Formula |
C11H17OP |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
diethylphosphorylmethylbenzene |
InChI |
InChI=1S/C11H17OP/c1-3-13(12,4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
BHVICCHVQUYALS-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Phosphine oxides vary widely in substituents, which dictate their chemical behavior. Below is a comparative analysis of benzyldiethylphosphine oxide with key analogs:
Electronic and Steric Effects
- Electron Donation : this compound’s ethyl groups provide weaker electron donation compared to phenyl substituents in diphenylphosphinic acid benzyl ester, making it less electron-rich but more tunable for specific metal-ligand interactions .
- Steric Hindrance : The benzyl group introduces moderate steric bulk, intermediate between the smaller methyl groups in dimethylphosphine oxide (GEO-02882 ) and the larger cyclic benzophospholan-3-one oxides (e.g., 2a–2d ). This balance is advantageous in catalysis where both accessibility and stability are critical .
Stability and Reactivity
- Hydrolytic Stability : Unlike phosphate esters (e.g., benzoyl phosphate, CAS 6659-26-3 ), phosphine oxides like this compound are less prone to hydrolysis due to the absence of labile P–O ester bonds. This makes them more robust in aqueous or humid conditions .
- Thermal Stability : Fluorinated analogs (e.g., difluoromethyldiphenylphosphine oxide ) exhibit superior thermal stability compared to alkyl-substituted phosphine oxides, attributed to strong C–F bonds and reduced oxidative degradation.
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